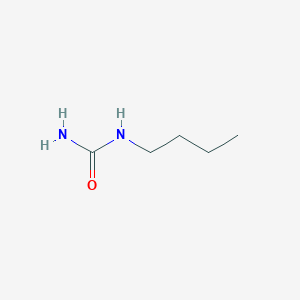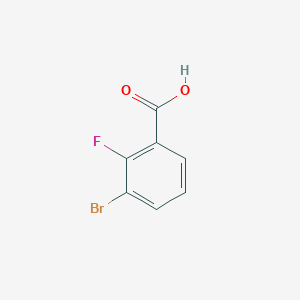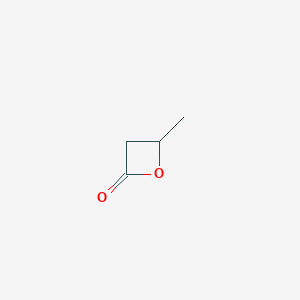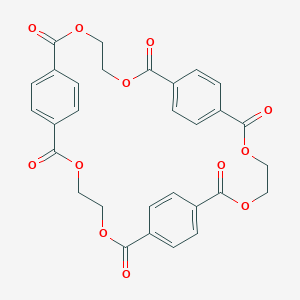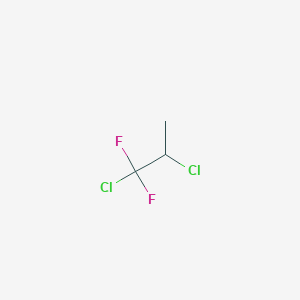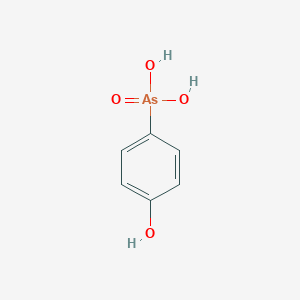
N,N,N'-Trimethyl-1,3-propanediamine
Overview
Description
N,N,N’-Trimethyl-1,3-propanediamine is an organic compound with the molecular formula C6H16N2. It is also known by other names such as 3-Dimethylamino-N-methylpropylamine and N,N,N’-trimethylpropane-1,3-diamine . This compound is characterized by the presence of two amine groups, one secondary and one tertiary, making it a versatile molecule in various chemical reactions and applications.
Mechanism of Action
Target of Action
N,N,N’-Trimethyl-1,3-propanediamine is a versatile compound with several applications. It is primarily used as a catalyst in the production of polyurethane foam and microcellular elastomers . It also serves as a curing catalyst for epoxy resins . Therefore, its primary targets are the reactant molecules in these chemical processes.
Mode of Action
The compound acts as a catalyst, accelerating the reaction rate without being consumed in the process. In the case of polyurethane production, it facilitates the reaction between isocyanates and polyols to form urethane links . For epoxy resins, it aids in the cross-linking of the resin molecules, leading to a hardened, cured product .
Biochemical Pathways
It participates in the formation of polyurethane and the curing of epoxy resins, both of which involve complex chemical pathways .
Result of Action
The action of N,N,N’-Trimethyl-1,3-propanediamine results in the formation of products with desirable properties. In the case of polyurethane, it helps produce a material with excellent flexibility, resilience, and resistance to abrasion and temperature extremes . When used in epoxy resins, it contributes to the formation of a hard, durable, and chemically resistant product .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N,N’-Trimethyl-1,3-propanediamine can be synthesized through several methods. One common synthetic route involves the reaction of 1,3-diaminopropane with methyl iodide under basic conditions. The reaction proceeds as follows:
H2NCH2CH2CH2NH2+3CH3I→(CH3)2NCH2CH2CH2NHCH3+3HI
The reaction is typically carried out in the presence of a base such as sodium hydroxide to neutralize the hydroiodic acid formed during the reaction .
Industrial Production Methods
In industrial settings, N,N,N’-Trimethyl-1,3-propanediamine is produced on a larger scale using similar synthetic routes but optimized for efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and minimal by-products. The compound is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
N,N,N’-Trimethyl-1,3-propanediamine undergoes various chemical reactions, including:
Substitution Reactions: The amine groups can participate in nucleophilic substitution reactions, where they replace other functional groups in a molecule.
Oxidation Reactions: The compound can be oxidized to form corresponding amides or nitriles under specific conditions.
Reduction Reactions: It can be reduced to form primary amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Substitution: Formation of N-alkylated or N-acylated derivatives.
Oxidation: Formation of amides or nitriles.
Reduction: Formation of primary amines.
Scientific Research Applications
N,N,N’-Trimethyl-1,3-propanediamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Employed in the modification of biomolecules and as a reagent in biochemical assays.
Medicine: Utilized in the synthesis of pharmaceuticals and as a precursor for radiolabeled compounds used in diagnostic imaging.
Industry: Applied in the production of polymers, surfactants, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetramethyl-1,3-propanediamine: Similar structure but with an additional methyl group on each nitrogen atom.
N,N-Dimethylethylenediamine: Shorter carbon chain with similar amine functionalities.
1,3-Diaminopropane: Lacks methyl groups, making it less sterically hindered
Uniqueness
N,N,N’-Trimethyl-1,3-propanediamine is unique due to its specific arrangement of secondary and tertiary amine groups, which confer distinct reactivity and steric properties. This makes it particularly useful in applications requiring selective reactivity and minimal steric hindrance .
Properties
IUPAC Name |
N,N',N'-trimethylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c1-7-5-4-6-8(2)3/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORARJZLMNRBAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063517 | |
| Record name | N,N,N'-Trimethylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4543-96-8 | |
| Record name | N,N,N′-Trimethyl-1,3-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4543-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N,N'-Trimethyl-1,3-propanediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004543968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Propanediamine, N1,N1,N3-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N,N'-Trimethylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,N'-trimethylpropane-1,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.638 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N,N'-Trimethyl-1,3-propanediamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DSL8U57NVM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is N,N,N'-Trimethyl-1,3-propanediamine used in the development of imaging agents?
A1: this compound serves as a key building block in the synthesis of iodine-123 (123I)-labeled N,N,N'-trimethyl-[2-hydroxy-3-methyl-5-iodobenzyl]-1,3-propanediamine (HIPDM) []. This compound, [123I]HIPDM, is utilized as a regional cerebral perfusion imaging agent in single-photon emission computed tomography (SPECT) [].
Q2: What is known about the mechanism of radioactive iodine incorporation into compounds containing this compound?
A2: Research suggests that the radioactive iodine exchange reaction, crucial for preparing [123I]HIDM, follows second-order kinetics and involves an iodine-iodine exchange mechanism []. This reaction is significantly influenced by factors like pH, temperature, and the presence of reducing agents like sodium bisulfite or oxidizing agents like sodium iodate []. The proposed mechanism suggests the formation of a reactive iodine species, possibly a 1+ ion or a free radical, which facilitates the exchange reaction [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


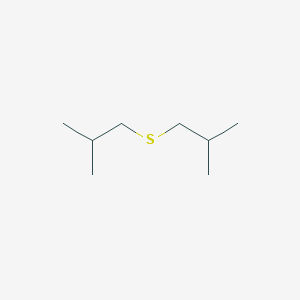


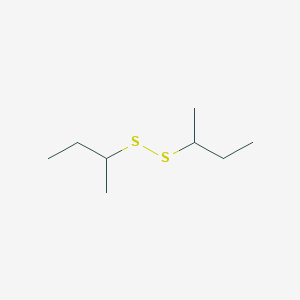

![(17b)-N-[2,5-Bis(trifluoromethyl)phenyl]-3-oxo-androst-4-ene-17-carboxamide](/img/structure/B146186.png)
